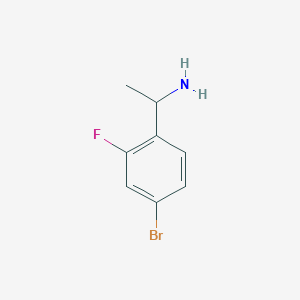

1-(4-溴-2-氟苯基)乙胺

概述

描述

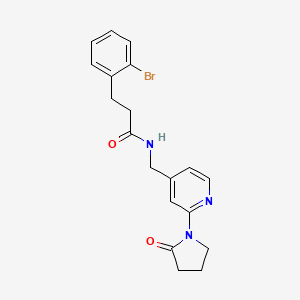

“1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9BrFN . It is a derivative of ethanamine, where the hydrogen atom in the amino group is replaced by a 4-bromo-2-fluorophenyl group . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for “1-(4-Bromo-2-fluorophenyl)ethanamine” is 1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 . This indicates the presence of a bromine (Br), fluorine (F), and nitrogen (N) atom in the compound, along with carbon © and hydrogen (H) atoms .Physical And Chemical Properties Analysis

“1-(4-Bromo-2-fluorophenyl)ethanamine” has a molecular weight of 218.07 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .科学研究应用

Metabolism Studies

- In Vivo Metabolism Research : Research on the in vivo metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats provides insights into metabolic pathways, suggesting multiple operative metabolic pathways for such substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Catalysis and Synthesis

- Catalytic Efficiencies in Amination : A study compared the efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantanamines. This kind of research is crucial for understanding and improving synthetic routes for various chemical compounds, including those related to 1-(4-Bromo-2-fluorophenyl)ethanamine (Lyakhovich, Murashkina, Averin, Abel, Maloshitskaya, Savelyev, Orlinson, & Beletskaya, 2019).

Sensor Development

- Novel Sensor Development : The development of a novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for the selective optical detection of Hg2+ showcases the potential application of related compounds in creating sensitive and selective sensors for metal ions (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Pharmacological Studies

- Pharmacological Research : Research on compounds like 25B-NBF, which is structurally similar to 1-(4-Bromo-2-fluorophenyl)ethanamine, can help understand the pharmacokinetics, metabolism, and potential therapeutic or toxicological properties of these substances. Such studies are critical for drug development and safety assessment (Kim, Kim, Lee, In, Cho, Kang, Lee, & Lee, 2019).

Structural Analysis and Design

- Molecular Structure Analysis : Investigating the molecular structure, vibrational frequencies, and other properties of similar compounds aids in the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).

安全和危害

The compound is labeled with the GHS05 pictogram, indicating that it can cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPFKIPSXUHGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)ethanamine | |

CAS RN |

1034266-14-2 | |

| Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)

![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)

![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)